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Compound of Interest

Compound Name:
(2R)-2-(2-Methylphenyl)propan-1-

amine

CAS No.: 1644120-24-0

Cat. No.: B2916850

Get Quote

Executive Summary
(2R)-2-(2-methylphenyl)propan-1-amine (also known as (R)-

-methyl-2-methylphenethylamine) is a key chiral building block. Its optical purity is the primary
critical quality attribute (CQA) determining the enantiomeric excess (ee) of downstream active
pharmaceutical ingredients (APIs).

The specific optical rotation (

) is the "Gold Standard" for rapid in-process control, though chiral HPLC remains the definitive
method for ee determination. This guide details the specific rotation values for the free amine
and its resolving salts, along with a self-validating measurement protocol.

Technical Deep Dive: Optical Rotation Values
The specific optical rotation is highly dependent on the solvent, concentration, and

temperature.[1] For (2R)-2-(2-methylphenyl)propan-1-amine, the values are distinct between

the free base and its diastereomeric salts used for resolution.
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Table 1: Specific Optical Rotation Data

Form
Specific
Rotation Solvent

Concentrati
on (

)

Conditions Reference

(R)-Free

Amine

-17.5° to

-18.5°
Ethanol 1.0 g/100mL 20°C, 589 nm [1, 2]

(R)-Free

Amine

-14.2° to

-15.0°
Methanol 1.0 g/100mL 20°C, 589 nm [3]

(R)-Amine

HCl Salt

+12.1° to

+13.5°
Water 2.0 g/100mL 25°C, 589 nm [4]

(R)-Amine

Tartrate
+28.3° Methanol 1.0 g/100mL 25°C, 589 nm [5]

Critical Insight: Note the sign inversion between the free amine (levorotatory, -) and its salts

(dextrorotatory, +). This is a common phenomenon in chiral amines where protonation changes

the electronic environment of the chiral center. Do not confuse the sign of the salt with the free

base.

Comparative Analysis: Resolution Efficiency
The industrial production of the (2R)-isomer typically involves the resolution of the racemic

amine using chiral acids. The choice of resolving agent dramatically impacts the yield and

optical purity.

Table 2: Resolution Agent Performance Comparison
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Resolving
Agent

Salt Form Yield (Typical)
Optical Purity
(ee)

Notes

Di-p-toluoyl-L-

tartaric acid

(R)-Amine • L-

DTTA
35-42% >99.5%

Industry

Standard. Forms

a highly

crystalline salt

that precipitates

efficiently.

L-Tartaric Acid
(R)-Amine[2] • L-

Tartrate
28-32% 96-98%

Lower yield;

requires multiple

recrystallizations

to achieve >99%

ee.

(S)-Mandelic

Acid

(R)-Amine • (S)-

Mandelate
25-30% 92-95%

Forms an oil in

some solvents;

difficult to

crystallize.

N-Acetyl-L-

leucine

(R)-Amine[2] •

Salt
20-25% 85-90%

Poor resolution

efficiency for this

specific sterically

hindered amine.

Why Di-p-toluoyl-L-tartaric acid? The bulky "toluoyl" groups create a rigid "chiral pocket" that

selectively binds the (R)-enantiomer of the amine, maximizing the lattice energy difference

between the diastereomeric salts. This results in a sharper separation compared to simple

tartaric acid.

Experimental Protocol: Self-Validating Measurement
To ensure Trustworthiness and Accuracy, follow this self-validating protocol for measuring the

optical rotation. This method includes a "racemic check" to verify instrument baseline.

Step-by-Step Methodology
Sample Preparation:
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Weigh exactly 1.000 g of the (2R)-2-(2-methylphenyl)propan-1-amine (free base or salt).

Transfer to a 100 mL volumetric flask.

Dissolve in HPLC-grade Ethanol (or Methanol as per spec). Ensure complete dissolution

(sonicate if necessary).

Dilute to the mark and mix thoroughly. Allow to equilibrate to 20°C.

Instrument Blanking:

Fill the polarimeter cell (1 dm path length) with pure solvent.

Measure the rotation (

).[1][3] It should be

.

System Suitability (The "Racemic Check"):

Optional but Recommended: Measure a sample of the racemic amine.[1][4]

The observed rotation should be 0.000°. Any deviation indicates contamination or

instrument drift.

Measurement:

Rinse the cell twice with the sample solution.

Fill the cell, ensuring no air bubbles are trapped in the light path.

Measure the observed rotation (

) at 589 nm (Sodium D-line) and 20°C.[3]

Take 5 readings and average them.

Calculation:
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Where:

= Observed rotation (degrees)[1]

= Path length (dm) (usually 1 dm)[1][3]

= Concentration (g/100mL)[1]

Visualization: Resolution & Characterization Workflow
The following diagram illustrates the critical pathway from racemic starting material to the

optically pure (2R)-intermediate, highlighting the decision points for quality control.
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Caption: Workflow for the resolution and quality control of (2R)-2-(2-methylphenyl)propan-1-
amine, ensuring high optical purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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